molecular formula C10H11N5O2 B11761269 methyl 4-(5-aminopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate

methyl 4-(5-aminopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate

Cat. No.: B11761269
M. Wt: 233.23 g/mol
InChI Key: MWQMJKUMLRBLBN-UHFFFAOYSA-N
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Description

Methyl 4-(5-aminopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate is a heterocyclic compound that features a triazole ring fused with a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(5-aminopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 5-aminopyridine derivatives, followed by the introduction of the triazole ring through cycloaddition reactions. The final step often involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-aminopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 4-(5-aminopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-(5-aminopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate: This compound shares a similar pyridine structure but differs in the presence of a piperazine ring instead of a triazole ring.

    5-Amino-pyrazoles: These compounds have a pyrazole ring instead of a triazole ring and exhibit different chemical properties.

Uniqueness

Methyl 4-(5-aminopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate is unique due to its specific combination of a triazole ring and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 4-(5-aminopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its anticancer properties and other therapeutic implications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Triazole Ring : The triazole core can be synthesized through cycloaddition reactions involving azides and alkynes.
  • Introduction of the Aminopyridine Moiety : This can be achieved via nucleophilic substitution reactions.
  • Esterification : The final product is obtained by esterifying the carboxylic acid group with methyl alcohol.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the triazole scaffold. This compound has shown promising results against various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.0Induction of apoptosis
HCT116 (Colon)6.2Inhibition of cell proliferation
A549 (Lung)12.3Cell cycle arrest

The compound exhibited significant cytotoxicity against MCF-7 and HCT116 cell lines, with IC50 values indicating effective growth inhibition at low concentrations .

The biological activity of this compound is attributed to several mechanisms:

  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in cancer cells.
  • Inhibition of Angiogenesis : Compounds with a triazole core have been shown to inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression .
  • Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells, leading to inhibited proliferation and increased apoptosis .

Case Studies

In a recent case study involving mouse models, administration of this compound demonstrated a significant reduction in tumor size compared to control groups. The study also noted improvements in survival rates among treated subjects .

Properties

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

methyl 5-(5-aminopyridin-2-yl)-3-methyltriazole-4-carboxylate

InChI

InChI=1S/C10H11N5O2/c1-15-9(10(16)17-2)8(13-14-15)7-4-3-6(11)5-12-7/h3-5H,11H2,1-2H3

InChI Key

MWQMJKUMLRBLBN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)C2=NC=C(C=C2)N)C(=O)OC

Origin of Product

United States

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